CFG920

Catalog No.
S548881
CAS No.
1260006-20-9
M.F
C14H13ClN4O
M. Wt
288.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CFG920

CAS Number

1260006-20-9

Product Name

CFG920

IUPAC Name

1-(2-chloropyridin-4-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Molecular Formula

C14H13ClN4O

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C14H13ClN4O/c1-10-2-4-16-9-12(10)19-7-6-18(14(19)20)11-3-5-17-13(15)8-11/h2-5,8-9H,6-7H2,1H3

InChI Key

ZVIFCOOHWGNPHJ-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CFG-920; CFG920; CFG 920.

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=CC(=NC=C3)Cl

Description

The exact mass of the compound 1-(2-Chloro-4-pyridinyl)-3-(4-methyl-3-pyridinyl)-2-imidazolidinone is 288.0778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CFG920, also known as LAE001, is a non-steroidal compound that functions primarily as an inhibitor of the cytochrome P450 17A1 enzyme (CYP17A1), which plays a critical role in steroidogenesis. This enzyme catalyzes two key reactions in the biosynthesis of steroid hormones: 17α-hydroxylation and 17,20-lyase transformation. By inhibiting CYP17A1, CFG920 aims to reduce androgen levels, making it a potential therapeutic agent for conditions such as castration-resistant prostate cancer. The compound is currently under investigation in clinical trials to evaluate its efficacy and safety profile .

That typically include:

  • Formation of key intermediates: This may involve reactions such as alkylation or acylation of precursor compounds.
  • Cyclization: A critical step where the linear precursors are converted into cyclic structures that confer biological activity.
  • Purification: Techniques such as chromatography are employed to isolate and purify the final product from reaction mixtures.

Research indicates that CFG920 exhibits potent inhibitory activity against CYP17A1, with IC50 values indicating effective inhibition at low concentrations. The compound has shown promise in preclinical studies for its ability to lower circulating testosterone levels significantly. Additionally, its dual inhibitory action on both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1 suggests a multifaceted approach to managing androgen levels in patients with prostate cancer .

CFG920 is primarily being explored for its application in treating castration-resistant prostate cancer. By reducing androgen levels, it aims to inhibit tumor growth and improve patient outcomes. Additionally, its unique mechanism of action may offer advantages over existing therapies by minimizing side effects associated with steroidal inhibitors . Research is ongoing to evaluate its effectiveness in combination therapies and its potential use in other hormone-dependent cancers.

Studies have investigated CFG920's interactions with various biological targets beyond CYP17A1. These include assessments of its effects on other cytochrome P450 enzymes and potential off-target effects that could influence safety and efficacy profiles. Understanding these interactions is crucial for predicting the therapeutic window and minimizing adverse effects during clinical use .

CFG920 shares structural and functional similarities with several other non-steroidal CYP17 inhibitors. Here’s a comparison highlighting its uniqueness:

Compound NameMechanism of ActionKey FeaturesClinical Status
Abiraterone AcetateCYP17A1 InhibitorFirst approved CYP17 inhibitor; steroidal scaffoldApproved for use
GaleteroneDual CYP17/CYP11B2 InhibitorNon-steroidal; targets multiple pathwaysClinical trials ongoing
OrteronelNon-steroidal CYP17 InhibitorSelective for CYP17; lower side effectsApproved in some regions
SeviteronelNon-steroidal CYP17 InhibitorPotent against CYP17; designed for selectivityClinical trials ongoing

CFG920's dual inhibition capability sets it apart from many competitors, particularly those that target only one aspect of steroidogenesis. Its design aims to enhance selectivity while minimizing adverse effects commonly associated with steroidal inhibitors .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

288.0777887 g/mol

Monoisotopic Mass

288.0777887 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UP0K5026VB

Dates

Modify: 2024-02-18
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Mar;95:80-7. doi: 10.1016/j.steroids.2014.12.021. Epub 2015 Jan 3. Review. PubMed PMID: 25560485; PubMed Central PMCID: PMC4323677.
2: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

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